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Compound of Interest

Compound Name: Tridecanediamide

CAS No.: 89790-14-7

Cat. No.: B8573948 Get Quote

Executive Summary
This guide provides a deep technical analysis of the odd-even effect (also known as the parity

effect) in long-chain aliphatic diamides. This phenomenon, where physical properties such as

melting point, solubility, and crystal density oscillate depending on whether the number of

carbon atoms in the chain is odd or even, is a critical consideration in crystal engineering, solid-

state formulation, and drug delivery systems.

For researchers and drug developers, understanding this effect allows for the rational design of

molecules with targeted bioavailability and mechanical stability. By manipulating the carbon

chain length by a single methylene unit, one can significantly modulate solubility and melting

behavior without altering the core pharmacophore.

Part 1: Molecular Mechanics & Crystal Engineering
The odd-even effect is not merely a quirk of data; it is a direct macroscopic manifestation of

molecular symmetry and packing efficiency.

The Packing Mechanism
The fundamental driver of this effect is the orientation of the terminal amide groups relative to

the aliphatic chain axis.
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Even-Numbered Chains (

): In an all-trans (fully extended) conformation, the two terminal amide groups are oriented
anti-parallel to each other. This geometry is highly favorable for the formation of infinite,
planar hydrogen-bonding networks (sheets). The molecules pack efficiently, maximizing van
der Waals interactions between the methylene chains and hydrogen bonds between the
amide heads.

Result: High lattice energy, higher melting point, lower solubility.

Odd-Numbered Chains (

): In an all-trans conformation, the terminal amide groups would be oriented parallel to each
other. To form the necessary intermolecular hydrogen bonds, the molecule must often adopt
a twisted conformation (introducing gauche defects) or pack in a less dense, "expanded"
lattice structure to align the donor/acceptor sites.

Result: Lower lattice energy, lower melting point, higher solubility.

Visualization of the Causal Pathway
The following diagram illustrates the mechanistic flow from molecular structure to macroscopic

property.
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Fig 1: Mechanistic pathway of the Odd-Even Effect in Diamides

Aliphatic Chain Length (n)

Parity Check
(Odd vs Even)

Even (n=2,4,6...)
All-Trans Conformation

If Even

Odd (n=3,5,7...)
Twisted / Strained Conformation

If Odd

Terminal Groups:
Anti-Parallel Orientation

Efficient Packing
(Planar H-Bond Sheets)

High Mp, High Density
Lower Solubility

Terminal Groups:
Parallel Orientation

Sub-Optimal Packing
(Twisted / Expanded Lattice)

Lower Mp, Lower Density
Higher Solubility

Click to download full resolution via product page

Part 2: Physicochemical Manifestations[1][2][3][4]
Melting Point and Solubility Data
The "zig-zag" pattern is most evident in melting points (

). Even-numbered diamides typically exhibit a

significantly higher than their odd-numbered neighbors. Conversely, solubility often follows an
inverse trend: the less stable crystal lattice of odd-numbered diamides requires less energy to
break, facilitating solvation.
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Table 1: Comparative Trends in Aliphatic Diamide Series Note: Values are representative of

homologous series trends (e.g., derived from dicarboxylic acid diamides).

Chain Length (

)
Parity

Crystal
Packing Mode

Melting Point
Trend

Solubility
Profile
(Water/Polar)

C4

(Succinamide)
Even

High Symmetry,

Dense
High (Peak) Low

C5 (Glutaramide) Odd
Twisted /

Strained
Low (Valley) High

C6 (Adipamide) Even
High Symmetry,

Dense
High (Peak) Low

C7 (Pimelamide) Odd
Twisted /

Strained
Low (Valley) High

C8 (Suberamide) Even
High Symmetry,

Dense
High (Peak) Low

Critical Insight: For drug delivery applications, selecting a linker with an odd number of carbons

(e.g., glutaric vs succinic) can significantly enhance the aqueous solubility of a prodrug or

supramolecular assembly without changing the functional groups.

Part 3: Experimental Workflows
Synthesis Protocol: Direct Thermal Condensation
To study this effect, high purity is required. The following protocol uses a solvent-free "green"

approach that avoids complex purification steps often required by acid chloride routes, suitable

for generating gram-scale quantities of primary diamides.
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Objective: Synthesis of aliphatic diamides (e.g., Adipamide vs Pimelamide).

Reagents:

Dicarboxylic acid of choice (e.g., Adipic acid, Pimelic acid)

Urea (as the ammonia source) or Ammonium Carbonate

Catalyst: Boric acid (optional, promotes amidation)

Step-by-Step Methodology:

Stoichiometric Mixing:

Mix the dicarboxylic acid (1.0 eq) with Urea (2.2 eq) in a mortar and pestle. Grind to a fine,

homogeneous powder.

Why: Solid-state mixing ensures intimate contact and uniform reaction onset.

Thermal Reaction:

Place the powder in a round-bottom flask equipped with a wide-bore air condenser (to

allow

and

escape while refluxing initial sublimates).

Heat the mixture in an oil bath to 160–170°C.

Observation: The mixture will melt. Evolution of gas (

,

) indicates the reaction is proceeding.

Maintain temperature for 2–4 hours until gas evolution ceases and the melt solidifies (or

becomes highly viscous).

Purification (Self-Validating Step):
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Cool the crude solid to room temperature.

Wash 1: Triturate with hot water (approx. 80°C).

Logic: Unreacted urea and ammonium salts are highly soluble; long-chain diamides are

sparingly soluble.

Wash 2: Rinse with cold methanol/ethanol.

Recrystallization: Recrystallize from boiling water or ethanol/water mixture.

Validation: A sharp melting point (range < 2°C) confirms purity. If the range is broad, repeat

recrystallization.

Characterization Workflow
DSC (Differential Scanning Calorimetry):

Run a heat-cool-heat cycle.

Key Metric: Record the peak melting temperature (

) and Enthalpy of Fusion (

). Even chains should show higher

due to stronger lattice cohesive energy.

PXRD (Powder X-Ray Diffraction):

Compare diffraction patterns.[1][2] Even chains typically show sharp, high-intensity peaks

corresponding to well-ordered lamellar spacing. Odd chains may show broader peaks or

different d-spacings indicating a different unit cell (e.g., triclinic vs monoclinic).

Part 4: Implications for Drug Development
Solubility Tuning
In the design of prodrugs or linker systems (e.g., PROTACs), the choice of aliphatic chain

length is often treated as arbitrary. However, the odd-even effect dictates that:
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For maximum stability/crystallinity: Choose Even chain lengths (C4, C6, C8). Ideal for solid

dosage forms where shelf-life is paramount.

For maximum solubility/dissolution rate: Choose Odd chain lengths (C5, C7, C9). Ideal for

increasing the bioavailability of poorly soluble moieties.

Supramolecular Gels
Long-chain diamides are excellent low-molecular-weight gelators (LMWGs).

Even diamides tend to form strong, opaque gels or precipitates due to excessive

crystallization.

Odd diamides often form translucent, flexible gels because the "frustrated" packing prevents

macroscopic crystallization, favoring the formation of high-aspect-ratio fibers that trap

solvent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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